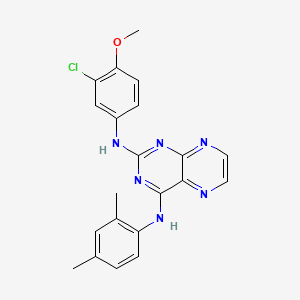

N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine

Description

N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine is a pteridine-based diamino compound featuring a chloro-methoxy substitution at the N2 phenyl ring and dimethyl substitutions at the N4 phenyl ring. The pteridine core, a bicyclic heteroaromatic system, provides a rigid scaffold for molecular interactions, while the substituents modulate electronic, steric, and solubility properties. The 2,4-dimethylphenyl group adds hydrophobicity, which may improve membrane permeability.

Properties

IUPAC Name |

2-N-(3-chloro-4-methoxyphenyl)-4-N-(2,4-dimethylphenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O/c1-12-4-6-16(13(2)10-12)26-20-18-19(24-9-8-23-18)27-21(28-20)25-14-5-7-17(29-3)15(22)11-14/h4-11H,1-3H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORFCYFIYTYSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pteridine core: This can be achieved through the condensation of appropriate diamines with formylated intermediates under acidic or basic conditions.

Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and 2,4-dimethylphenyl groups can be carried out via nucleophilic aromatic substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key Observations

Substituent Position and Bioactivity: The 3-chloro-4-methoxy substitution in the target compound contrasts with 4-chloro () and 3-fluoro () analogs.

Solubility and Bioavailability :

- The methoxy group in the target compound likely enhances aqueous solubility compared to the methyl group in ’s compound. This aligns with , where sulfonyl and methoxy substituents improved bioavailability in pyrimidine derivatives .

- In contrast, the phenethyl group in may reduce solubility due to increased hydrophobicity .

Core Structure Variations :

- Pteridine-based compounds (target, ) exhibit rigid planar structures suitable for intercalation or kinase inhibition, whereas pyrimidine derivatives () are more flexible, enabling broader conformational adaptability .

Therapeutic Potential: highlights that substituents like sulfonyl and piperidinyl in pyrimidine diamines enhance antitumor activity. The target compound’s methoxy and dimethyl groups may similarly optimize pharmacokinetics for kinase-targeted therapies .

Research Findings and Implications

- Synthetic Feasibility : The synthesis of analogous compounds (e.g., ) involves high-temperature reactions (160°C) with HCl, yielding moderate-to-high purity products (32–60% yields). Similar protocols may apply to the target compound .

- Structure-Activity Relationships (SAR): Chloro vs. Fluoro: Chlorine’s larger size may improve van der Waals interactions in hydrophobic binding pockets, while fluorine’s electronegativity could enhance electrostatic interactions . Methoxy vs.

Biological Activity

N2-(3-chloro-4-methoxyphenyl)-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the class of pteridine derivatives. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H15ClN6

- Molecular Weight : 362.8 g/mol

- Purity : Typically 95%.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. The main target is dihydrofolate reductase (DHFR) , an enzyme essential for DNA synthesis. By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in nucleotide synthesis and subsequently inhibiting cell proliferation .

Antioxidant Properties

Research has indicated that pteridine derivatives exhibit significant antioxidant activity. A study demonstrated that certain pteridine compounds could act as radical scavengers and showed efficacy in reducing oxidative stress-related damage in various biological models . This suggests potential applications in diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

Pteridine derivatives have also been studied for their anti-inflammatory properties. In a rat model of colitis, compounds similar to this compound exhibited significant reductions in inflammation markers at doses as low as 0.01 mmol/kg . This positions the compound as a candidate for further investigation in inflammatory diseases.

Cancer Therapy

Given its mechanism of action, this compound has been explored for use in cancer therapy. Inhibiting DHFR can lead to reduced cell proliferation in cancerous tissues. Several studies have noted the potential of pteridine derivatives as chemotherapeutic agents due to their ability to selectively target rapidly dividing cells .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.